molecular formula C17H16ClNO4S2 B11079270 2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl benzenesulfonate

2-Chloro-4-(morpholin-4-ylcarbonothioyl)phenyl benzenesulfonate

Cat. No.: B11079270
M. Wt: 397.9 g/mol
InChI Key: GXXVUDIDJGJFDN-UHFFFAOYSA-N
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Description

2-Chloro-4-(morpholinocarbothioyl)phenyl 1-benzenesulfonate is a complex organic compound with the molecular formula C₁₇H₁₆ClNO₄S₂. This compound is characterized by the presence of a chlorinated phenyl ring, a morpholine ring, and a benzenesulfonate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(morpholinocarbothioyl)phenyl 1-benzenesulfonate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-4-nitrophenol with morpholine to form 2-chloro-4-(morpholin-4-yl)phenol.

    Thioylation: The intermediate is then reacted with carbon disulfide and a suitable base to introduce the carbothioyl group, forming 2-chloro-4-(morpholinocarbothioyl)phenol.

    Sulfonation: Finally, the compound undergoes sulfonation with benzenesulfonyl chloride to yield 2-chloro-4-(morpholinocarbothioyl)phenyl 1-benzenesulfonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(morpholinocarbothioyl)phenyl 1-benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(morpholinocarbothioyl)phenyl 1-benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-chloro-4-(morpholinocarbothioyl)phenyl 1-benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(methoxycarbonyl)phenylboronic Acid
  • 2-Chloro-4-ferrocenylbenzoate

Uniqueness

Compared to similar compounds, 2-chloro-4-(morpholinocarbothioyl)phenyl 1-benzenesulfonate is unique due to its combination of a morpholine ring, a carbothioyl group, and a benzenesulfonate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

Molecular Formula

C17H16ClNO4S2

Molecular Weight

397.9 g/mol

IUPAC Name

[2-chloro-4-(morpholine-4-carbothioyl)phenyl] benzenesulfonate

InChI

InChI=1S/C17H16ClNO4S2/c18-15-12-13(17(24)19-8-10-22-11-9-19)6-7-16(15)23-25(20,21)14-4-2-1-3-5-14/h1-7,12H,8-11H2

InChI Key

GXXVUDIDJGJFDN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=CC(=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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